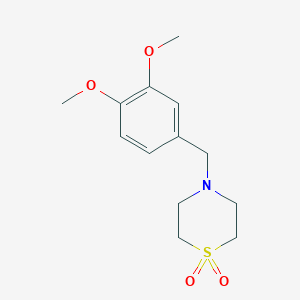![molecular formula C8H11Cl2F3N2 B2408125 [4-Metil-3-(trifluorometil)fenil]hidrazina; dihidrocloruro CAS No. 2287274-76-2](/img/structure/B2408125.png)
[4-Metil-3-(trifluorometil)fenil]hidrazina; dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity
Aplicaciones Científicas De Investigación
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chlorides, a group to which this compound belongs, are widely used in medicinal chemistry as precursors to pharmacologically important sulfonamides .
Mode of Action
It’s known that more stable sulfonyl fluorides are often the only option to synthesize the desired sulfonamides . They are less reactive, allowing them to have free aliphatic amino groups in their structure and can be used for the protecting-group free synthesis of sulfonamides .
Biochemical Pathways
It’s known that sulfonyl fluorides can covalently modify many protein residues but in a context-specific manner: serine, threonine, tyrosine, lysine, cysteine, and histidine . Thus, sulfonyl fluorides can be uniquely enlisted in chemical probes, covalent inhibitors, or various stages of translational workflow .
Result of Action
It’s known that the oxidation of n-nitrosamine species by cytochrome p450 leads to downstream production of carcinogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .
Métodos De Preparación
The synthesis of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds include:
[4-(Trifluoromethyl)phenyl]hydrazine: Shares the trifluoromethyl group but lacks the methyl group, leading to different reactivity and applications.
[4-Methylphenyl]hydrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.
[3-(Trifluoromethyl)phenyl]hydrazine:
Propiedades
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYLRDWQZPJPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
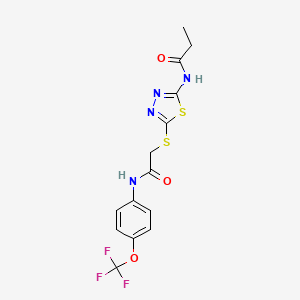
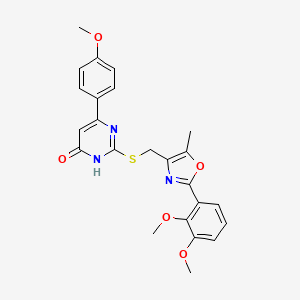
![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408047.png)
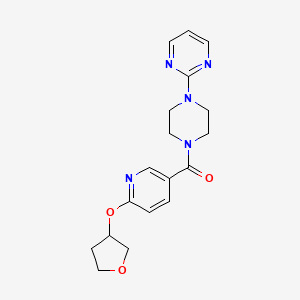
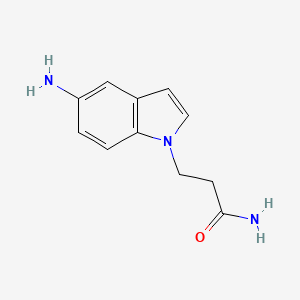
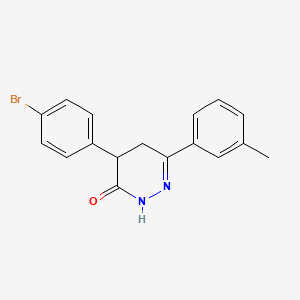
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)
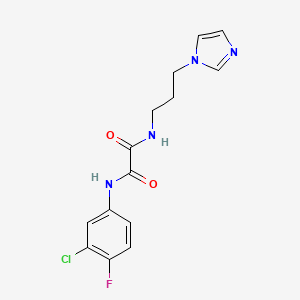
![3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408059.png)
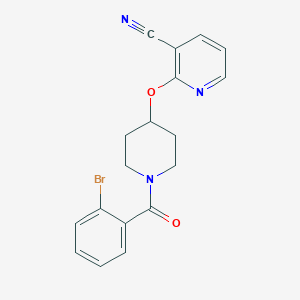
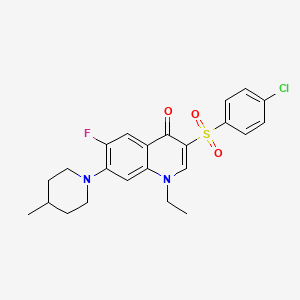
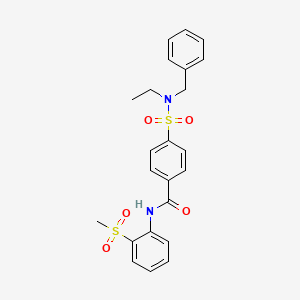
![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)
